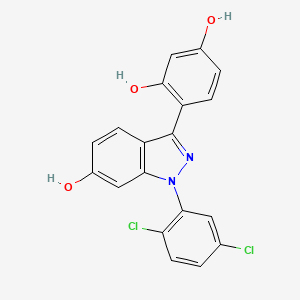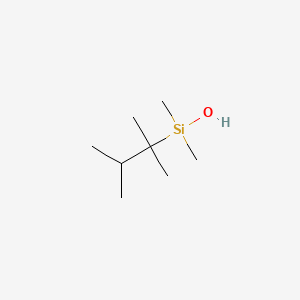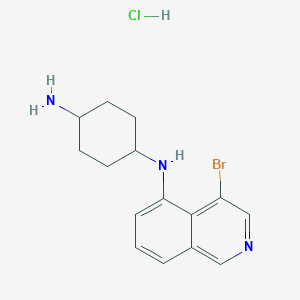![molecular formula C9H8N4O3 B8597268 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and an acetic acid moiety. The presence of the carbamoyl group further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazole derivatives with suitable aldehydes or ketones can lead to the formation of the pyrazolo[4,3-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The presence of reactive sites allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different fused ring system but exhibit comparable biological activities
Uniqueness
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H8N4O3 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N4O3/c10-9(16)8-5-3-11-2-1-6(5)13(12-8)4-7(14)15/h1-3H,4H2,(H2,10,16)(H,14,15) |
Clé InChI |
GLQHMXMUVIPFPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1N(N=C2C(=O)N)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)












